Cas no 70576-29-3 (Benzaldehyde, 2-(3-butenyl)-)

Benzaldehyde, 2-(3-butenyl)- is an aromatic aldehyde compound characterized by the presence of a butenyl substituent at the 2-position of the benzaldehyde ring. This structural feature imparts reactivity suitable for applications in organic synthesis, particularly in the formation of heterocycles or as an intermediate in fine chemical production. The compound's unsaturated side chain offers versatility for further functionalization, including cyclization or polymerization reactions. Its distinct aromatic profile may also be of interest in fragrance or flavor research. Care should be taken in handling due to typical aldehyde reactivity, including sensitivity to oxidation. Storage under inert conditions is recommended to maintain stability.
Benzaldehyde, 2-(3-butenyl)- structure
Benzaldehyde, 2-(3-butenyl)- structure
Product Name:Benzaldehyde, 2-(3-butenyl)-
CAS No:70576-29-3
MF:C11H12O
MW:160.212383270264
CID:547037
PubChem ID:10261375
Update Time:2025-08-05

Benzaldehyde, 2-(3-butenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 2-(3-butenyl)-
    • 2-but-3-enylbenzaldehyde
    • 2-(but-3-en-1-yl)benzaldehyde
    • Z1511744014
    • 2-(3-Buten-1-yl)benzaldehyde
    • GOVAFMLHEIZNFQ-UHFFFAOYSA-N
    • SCHEMBL17006106
    • 70576-29-3
    • EN300-7461454
    • DTXSID70437425
    • AT32509
    • o-(3-butenyl)benzaldehyde
    • Inchi: 1S/C11H12O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-9H,1,3,6H2
    • InChI Key: GOVAFMLHEIZNFQ-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC=CC=1CCC=C

Computed Properties

  • Exact Mass: 160.08886
  • Monoisotopic Mass: 160.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

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Additional information on Benzaldehyde, 2-(3-butenyl)-

Introduction to Benzaldehyde, 2-(3-butenyl)- (CAS No. 70576-29-3)

Benzaldehyde, 2-(3-butenyl)- (CAS No. 70576-29-3) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and flavor chemistry. This compound, also known as 2-(3-butenyl)benzaldehyde, is characterized by its unique molecular structure, which combines a benzaldehyde moiety with a 3-butenyl group. This structure imparts distinct chemical and physical properties that make it valuable for a variety of applications.

The chemical formula of Benzaldehyde, 2-(3-butenyl)- is C10H10O, and its molecular weight is approximately 146.18 g/mol. The compound is a colorless liquid with a characteristic aromatic odor, similar to that of benzaldehyde. It is soluble in most organic solvents and has a boiling point of around 180°C at atmospheric pressure.

In the realm of organic synthesis, Benzaldehyde, 2-(3-butenyl)- serves as an important building block for the synthesis of more complex molecules. Its reactivity stems from the presence of the aldehyde functional group, which can undergo various reactions such as nucleophilic addition, condensation, and reduction. Additionally, the presence of the 3-butenyl group provides opportunities for further functionalization through reactions such as hydrogenation or oxidation.

Recent research has highlighted the potential of Benzaldehyde, 2-(3-butenyl)- in pharmaceutical applications. Studies have shown that compounds derived from this aldehyde can exhibit anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain derivatives of Benzaldehyde, 2-(3-butenyl)- demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This finding suggests that these derivatives could be developed into novel anti-inflammatory drugs with fewer side effects compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs).

In the field of flavor chemistry, Benzaldehyde, 2-(3-butenyl)- is valued for its contribution to the development of complex and nuanced flavors. It is often used in the formulation of food and beverage products to impart a distinctive aromatic profile. The compound's ability to enhance fruity and floral notes makes it particularly useful in creating flavors for confectionery, beverages, and baked goods.

The synthesis of Benzaldehyde, 2-(3-butenyl)- can be achieved through several routes. One common method involves the reaction of benzyl chloride with allyl magnesium bromide followed by oxidation to form the aldehyde. Another approach involves the aldol condensation of benzaldehyde with crotonaldehyde followed by dehydration and rearrangement. These synthetic pathways provide flexibility in terms of scale and cost-effectiveness, making it feasible to produce this compound for both research and commercial purposes.

Safety considerations are essential when handling Benzaldehyde, 2-(3-butenyl)-. While it is not classified as a hazardous material under most regulatory frameworks, it is important to follow standard laboratory practices to ensure safe handling and storage. The compound should be stored in a cool, dry place away from strong oxidizers and sources of ignition. Personal protective equipment such as gloves and safety goggles should be worn when handling this material.

In conclusion, Benzaldehyde, 2-(3-butenyl)- (CAS No. 70576-29-3) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, pharmaceutical research, and flavor chemistry. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in these fields.

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